(1-Benzyl-1h-indol-3-yl)methanol
Overview
Description
1-Benzyl-I3C is an inhibitor of NEDD4-1.
Mechanism of Action
Target of Action
The primary targets of (1-Benzyl-1H-indol-3-yl)-methanol are the human α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are highly expressed in the human brain and are involved in many neurological disorders such as Alzheimer’s disease and Schizophrenia .
Mode of Action
(1-Benzyl-1H-indol-3-yl)-methanol acts as a competitive antagonist for the human α4β2 and α7 nAChRs . This means that it competes with the endogenous neurotransmitter acetylcholine for binding to these receptors, thereby inhibiting their activation . The inhibitory activity of the compound was determined by Ca2+ influx assays on cells expressing either the hα7 or hα4β2 nAChR subtype .
Biochemical Pathways
The compound’s action on the α4β2 and α7 nAChRs affects the calcium signaling pathway . By inhibiting these receptors, it reduces the influx of Ca2+ ions into the cell, which can have various downstream effects depending on the specific cellular context .
Pharmacokinetics
Its inhibitory activity on nachrs suggests that it is able to cross the cell membrane and interact with these intracellular targets .
Result of Action
The molecular and cellular effects of (1-Benzyl-1H-indol-3-yl)-methanol’s action include the inhibition of nAChRs and the subsequent reduction in Ca2+ influx . This can lead to a decrease in the activation of downstream signaling pathways, potentially affecting various cellular processes such as neurotransmission .
Biochemical Analysis
Biochemical Properties
(1-Benzyl-1H-indol-3-yl)-methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes . These interactions are competitive, as evidenced by Ca2+ influx assays and radioligand binding assays . The hydroxyl group in (1-Benzyl-1H-indol-3-yl)-methanol forms hydrogen bonds with specific amino acids in the receptor, enhancing its selectivity and potency .
Cellular Effects
(1-Benzyl-1H-indol-3-yl)-methanol affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can alter intracellular calcium levels, impacting downstream signaling pathways and gene expression . This modulation can lead to changes in cellular metabolism, affecting cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of (1-Benzyl-1H-indol-3-yl)-methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It competitively inhibits nicotinic acetylcholine receptors by binding to specific sites on the receptor, preventing the binding of endogenous ligands . This inhibition alters the receptor’s conformation and function, leading to changes in intracellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Benzyl-1H-indol-3-yl)-methanol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to (1-Benzyl-1H-indol-3-yl)-methanol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (1-Benzyl-1H-indol-3-yl)-methanol vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, (1-Benzyl-1H-indol-3-yl)-methanol can exhibit toxic or adverse effects, including cellular damage and altered physiological functions .
Metabolic Pathways
(1-Benzyl-1H-indol-3-yl)-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities .
Transport and Distribution
The transport and distribution of (1-Benzyl-1H-indol-3-yl)-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
(1-Benzyl-1H-indol-3-yl)-methanol exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can enhance its interactions with target biomolecules and influence its overall biological effects .
Properties
IUPAC Name |
(1-benzylindol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCRDLUQTDLMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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